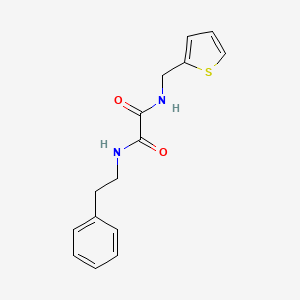
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide, also known as PETO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETO belongs to the class of oxalamides and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Coupling Reactions
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been identified as effective catalysts in copper-catalyzed coupling reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has shown effectiveness in Goldberg amidation, particularly with (hetero)aryl chlorides, demonstrating good to excellent yields in various reactions (De, Yin, & Ma, 2017).
Ligand Discovery from Pharmaceutical Libraries
Utilizing pharmaceutical compound libraries, N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide has been discovered as a generally effective ligand for copper‐catalyzed C−O cross‐couplings. This discovery was made through a combination of high throughput screening and the use of a typical pharmaceutical compound library, showcasing the potential of these compound libraries in discovering new ligand structures (Chan et al., 2019).
Synthesis of Oxalamides
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the versatility of oxalamide compounds. This method is operationally simple and has been applied to the synthesis of both anthranilic acid derivatives and oxalamides, indicating a broad application in chemical synthesis (Mamedov et al., 2016).
Chemosensors and Fluorescent Sensors
Oxalamide derivatives, including those similar to N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide, have been utilized in the development of chemosensors. For instance, a dual chemosensor incorporating a thiourea derivative and an anthracene group was synthesized for selective binding with Cu2+ and Hg2+ ions in aqueous media (Udhayakumari et al., 2015).
Polymer Synthesis for Photovoltaics
Thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties have been synthesized, demonstrating the importance of thiophene derivatives in creating materials for organic photovoltaics. These polymers showed high open-circuit voltage values in polymer solar cells, indicating their potential in renewable energy applications (Higashihara et al., 2012).
Corrosion Inhibition
Thiophene derivatives have been studied for their potential as corrosion inhibitors. For example, the inhibitory property of thiophene-2-carbaldehyde oxime on AA2024-T3 in acidic solutions was investigated, revealing significant inhibition efficiency and suggesting the potential of thiophene derivatives in protecting metals from corrosion (Arrousse et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQUSLFSBDNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)
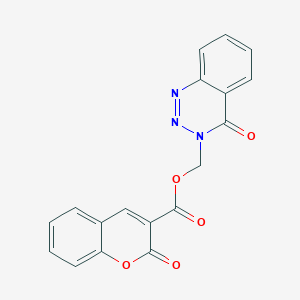
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2733845.png)
![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)
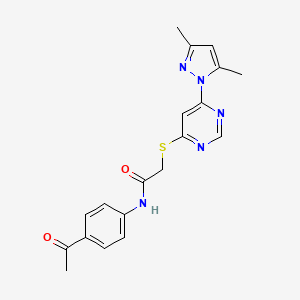
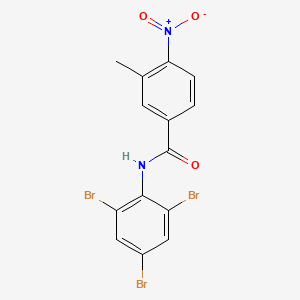
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)
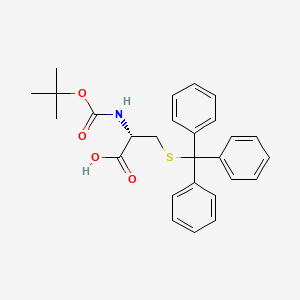
![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)
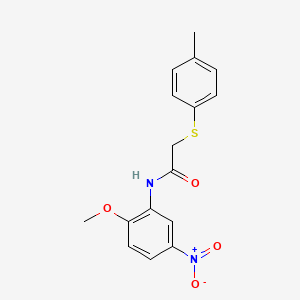
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
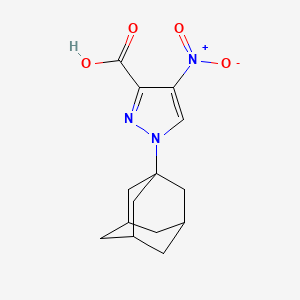
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)